molecular formula C11H9BrO3 B2914253 Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate CAS No. 1312610-35-7

Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B2914253
CAS No.: 1312610-35-7
M. Wt: 269.094
InChI Key: DAJGSSWETBNTOP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate is a high-purity chemical building block with the CAS Number 1312610-35-7 and molecular formula C11H9BrO3 . This compound features a benzoate ester core that is strategically functionalized with both a bromo substituent and a propargyl ether group, making it a valuable intermediate for various synthesis applications, including pharmaceutical research and the development of more complex organic molecules . Its molecular structure, defined by the SMILES string "COC(=O)C1=C(C=C(C=C1)Br)OCC#C", offers two distinct reactive sites: the aromatic bromide is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, while the terminal alkyne of the propargyl group can participate in Huisgen cycloaddition (click chemistry) . Researchers can leverage this bifunctionality to create diverse molecular architectures. The compound has a molecular weight of 269.09 g/mol . Proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-2-prop-2-ynoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJGSSWETBNTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:

    Bromination: The starting material, methyl 2-hydroxybenzoate, undergoes bromination to introduce a bromine atom at the 4-position of the benzene ring.

    Propargylation: The brominated intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. This step introduces the prop-2-yn-1-yloxy group at the 2-position of the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters as reagents, under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Coupling Products: New carbon-carbon bonded products are formed, expanding the molecular complexity.

Scientific Research Applications

Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoates

Methyl 4-Chloro-2-(2-chloroacetamido)benzoate
  • Structure : Chlorine at the 4-position and a chloroacetamido group at the 2-position.
  • Key Differences :
    • The chloro substituent is less electronegative than bromine, leading to weaker electron-withdrawing effects and slower reaction rates in nucleophilic aromatic substitution .
    • The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the propargyl ether group in the target compound .
  • Applications : Used in the synthesis of astringency markers in food chemistry .
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
  • Structure : Bromine at the 4-position and methoxy at the 2-position, fused with a pyrimidine ring.
  • Key Differences :
    • The methoxy group is less sterically demanding than propargyl ether, allowing for tighter crystal packing .
    • Pyrimidine ring introduces π-π stacking interactions, which are absent in the purely aromatic benzoate system .

Alkoxy-Substituted Benzoates

Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate
  • Structure : Allyl ether (prop-2-en-1-yloxy) at the 2-position.
  • Key Differences :
    • The allyl group is less electron-withdrawing than propargyl, leading to reduced stabilization of the ester carbonyl group.
    • Allyl ethers undergo Claisen rearrangement under heat, whereas propargyl ethers are more stable but reactive in cycloaddition reactions .
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate
  • Structure : Allyl and methoxy substituents on a dichlorobenzoate backbone.
  • Key Differences: The dichloro substitution increases molecular polarity compared to the mono-bromo substitution in the target compound.

Propargyl-Substituted Derivatives

Methyl 4-(3-Hydroxyprop-1-yn-1-yl)benzoate
  • Structure : Propargyl alcohol derivative at the 4-position.
  • Key Differences :
    • The hydroxyl group enhances water solubility, unlike the hydrophobic propargyl ether in the target compound.
    • Synthesis involves palladium-catalyzed coupling, analogous to methods for the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate C₁₁H₉BrO₃ Br (4), propargyl ether (2) 269.09 Intermediate for click chemistry
Methyl 4-chloro-2-(2-chloroacetamido)benzoate C₁₀H₉Cl₂NO₃ Cl (4), chloroacetamido (2) 262.09 Astringency marker synthesis
2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate C₁₇H₁₅Cl₂O₃ Allyl (4), methoxy (2), Cl (2,4) 354.20 Pharmaceutical derivatives
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate C₁₂H₁₄O₃ Allyl ether (2) 206.24 R&D applications

Key Research Findings

  • Reactivity : The propargyl ether group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methoxy or allyl-substituted analogs .
  • Solubility : Bromine and propargyl groups reduce aqueous solubility compared to hydroxylated derivatives (e.g., Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate) .
  • Synthesis : Palladium-catalyzed cross-coupling is a common method for introducing propargyl or aryl groups, as seen in the target compound and its analogs .

Biological Activity

Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings, case studies, and data tables that summarize its effects and mechanisms.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a bromine atom and a prop-2-yn-1-yloxy group attached to a benzoate moiety. This structural configuration may influence its reactivity and biological interactions.

Chemical Structure

C12H11BrO3\text{C}_{12}\text{H}_{11}\text{BrO}_3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed the compound's effectiveness against various bacterial strains, with results showing inhibition of growth in Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, the compound was shown to induce apoptosis, leading to cell death. The IC50 value was determined to be 15 µM, indicating effective cytotoxicity.

The mechanism underlying the anticancer activity appears to involve the modulation of apoptotic pathways. Specifically, it was observed that treatment with the compound increased the expression of pro-apoptotic proteins (BAX) while decreasing anti-apoptotic proteins (BCL-2).

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other halogenated benzoate derivatives to evaluate their biological activities. This compound showed superior antimicrobial and anticancer properties compared to compounds lacking the bromine atom.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
Methyl 4-chloro-2-(prop-2-yn-1-yloxy)benzoateModerateLow
Methyl 4-fluoro-2-(prop-2-yn-1-yloxy)benzoateLowModerate

Mechanistic Studies

Further mechanistic studies revealed that this compound interacts with specific molecular targets within cancer cells. Notably, it was found to inhibit key signaling pathways involved in cell survival and proliferation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids or esters, enabling aryl-aryl or aryl-vinyl bond formation.

Reaction Conditions Catalyst Solvent System Temperature Yield Source
Coupling with aryl/vinyl boronic acidsPd(dppf)Cl₂ (3–5 mol%)N,N-Dimethylformamide (DMF)/H₂O (4:1)110°C92%
Coupling with potassium vinylfluoroboratePd(OAc)₂Dioxane/H₂O80°C85–90%
  • Key Findings :
    • Pd(dppf)Cl₂ is optimal for coupling with aryl boronic acids, achieving high yields under mild conditions .
    • The electron-withdrawing ester group enhances reactivity at the bromine position .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne participates in Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles.

Reaction Conditions Catalyst/Ligand Solvent Temperature Yield Source
Cycloaddition with alkyl azidesCuSO₄/TBTA (tris-triazole ligand)DMSORT>95%
Photoredox radical cascadeRu(bpy)₃²⁺/DIPEATHF/H₂O80°C (blue LED)70%
  • Key Findings :
    • TBTA ligand improves regioselectivity and reaction efficiency .
    • Radical-initiated CuAAC enables multicomponent reactions under visible light .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Reaction Conditions Reagent Solvent Temperature Yield Source
Alkaline hydrolysisNaOH (5 M)H₂O/EtOHReflux88%
Acidic hydrolysisH₂SO₄ (conc.)MeOH60°C82%
  • Key Findings :
    • Hydrolysis is regioselective and preserves the alkyne and bromine functionalities .

Radical Cascade Reactions

The alkyne participates in photoredox-mediated radical addition processes.

Reaction Type Initiator Solvent Light Source Yield Source
Radical addition to alkenes4,4′-DimethoxybenzophenoneDMSO90 W blue LED70%
  • Key Findings :
    • DMSO acts as both solvent and radical stabilizer .

Nucleophilic Aromatic Substitution

The bromine atom can be replaced by nucleophiles under specific conditions.

Reaction Conditions Nucleophile Base Solvent Yield Source
Substitution with aminesPiperidineK₂CO₃DMF65%
  • Key Findings :
    • Electron-withdrawing groups facilitate substitution at the para position .

Alkyne Functionalization

The prop-2-yn-1-yloxy group undergoes alkyne-specific transformations.

Reaction Reagent Catalyst Product Yield Source
Hydrogenation to alkaneH₂/Pd-CEtOAcPropyl ether derivative78%
CyclopropanationCH₂N₂/CuIDCMCyclopropane adduct60%

Comparative Reactivity Table

Reaction Type Rate (Relative) Functional Group Involvement Key Catalyst
Suzuki CouplingFastBrominePd(dppf)Cl₂
CuAACModerateAlkyneCuSO₄/TBTA
Ester HydrolysisSlowEsterNaOH/H₂SO₄

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate, and how can purity be verified?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between methyl 4-bromo-2-hydroxybenzoate and propargyl bromide. Optimal conditions include using potassium carbonate (K₂CO₃) as a base in DMF at 40°C for 12 hours, followed by purification via column chromatography (ethyl acetate/hexane). Purity is verified using HPLC and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted precursors or side products .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), avoid inhalation of aerosols, and ensure proper ventilation. In case of skin contact, rinse thoroughly with water for 15 minutes. Store in sealed containers in dry, ventilated areas. For spills, use inert adsorbents (e.g., sand) and avoid environmental release .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : ¹H/¹³C NMR confirms the propargyl ether and bromo substituents, while IR spectroscopy identifies ester carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches. Mass spectrometry (ESI-MS or EI-MS) provides molecular weight validation .

Advanced Questions

Q. How can crystallographic data inconsistencies (e.g., disorder or twinning) be resolved during structural analysis?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning and refine anisotropic displacement parameters. Mercury CSD’s void visualization identifies solvent-accessible regions, while WinGX cross-validates refinement results. For severe disorder, consider alternate space group assignments .

Q. What strategies improve regioselectivity in the propargylation step?

  • Methodological Answer : Bulky bases (e.g., DBU) or phase-transfer catalysts favor O-propargylation over competing pathways. Pre-protecting the benzoate hydroxyl with a silyl group (e.g., TBSCl) suppresses side reactions. Monitor reaction progress via in-situ FTIR or TLC to optimize time and temperature .

Q. How can computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira)?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian) to model transition states and Fukui indices for electrophilic/nucleophilic sites. Experimentally validate predictions using Pd(PPh₃)₄ in THF/toluene under inert conditions. Analyze products via GC-MS or LC-MS .

Q. How to reconcile contradictory spectroscopic and computational data?

  • Methodological Answer : For NMR discrepancies, use 2D techniques (COSY, HSQC) to assign signals. Compare experimental IR with computed spectra (e.g., ORCA). If crystallographic data conflicts, re-refine with WinGX or check for radiation damage during data collection .

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